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Compound of Interest

Compound Name: 5-iodo-1-methyl-1H-pyrazole

Cat. No.: B1314394 Get Quote

CAS Number: 34091-51-5

This technical guide provides a comprehensive overview of 5-iodo-1-methyl-1H-pyrazole, a

key building block in medicinal chemistry and organic synthesis. This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

physicochemical properties, synthesis, and applications in cross-coupling reactions.

Physicochemical Properties
5-iodo-1-methyl-1H-pyrazole is a solid at room temperature with a melting point ranging from

76 to 81 °C. It is a functionalized pyrazole derivative with key identifiers and properties

summarized in the table below.
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Property Value Reference

Molecular Formula C₄H₅IN₂

Molecular Weight 208.00 g/mol

CAS Number 34091-51-5

Appearance Solid

Melting Point 76-81 °C

Storage Temperature 2-8°C

SMILES String Cn1nccc1I

InChI
1S/C4H5IN2/c1-7-4(5)2-3-6-

7/h2-3H,1H3

InChI Key
RJYWUQWCLZYCTI-

UHFFFAOYSA-N

Synthesis of 5-iodo-1-methyl-1H-pyrazole
The synthesis of 5-iodo-1-methyl-1H-pyrazole can be achieved through the direct iodination

of 1-methyl-1H-pyrazole. A general and effective method involves the use of an electrophilic

iodine source such as N-iodosuccinimide (NIS) in a suitable solvent.

Experimental Protocol: Iodination of 1-methyl-1H-
pyrazole
This protocol is a representative procedure for the synthesis of 5-iodo-1-methyl-1H-pyrazole,

adapted from established methods for pyrazole iodination.

Materials:

1-methyl-1H-pyrazole

N-Iodosuccinimide (NIS)

Acetonitrile (anhydrous)
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Dichloromethane

Saturated sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Heating mantle with temperature control

Rotary evaporator

Standard laboratory glassware for work-up and purification

Procedure:

In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous

acetonitrile.

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, allow the reaction mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Dissolve the residue in dichloromethane.

Wash the organic layer with a saturated sodium thiosulfate solution to quench any unreacted

iodine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain pure 5-iodo-1-methyl-1H-pyrazole.[1]

Reactants

Reaction Conditions Process

Products
1-methyl-1H-pyrazole

Iodination

N-Iodosuccinimide (NIS)

Acetonitrile

60-70 °C

4-6 hours

5-iodo-1-methyl-1H-pyrazole

Succinimide

Click to download full resolution via product page

Caption: Synthetic workflow for 5-iodo-1-methyl-1H-pyrazole.

Spectroscopic Characterization
While a dedicated, publicly available spectrum for 5-iodo-1-methyl-1H-pyrazole is not readily

found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of

structurally similar pyrazole derivatives. The iodine atom at the C5 position is expected to have

a significant influence on the chemical shifts of the adjacent protons and carbons.
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¹H NMR
Predicted Chemical Shift

(ppm)
Multiplicity

N-CH₃ ~3.8 s

H-3 ~7.5 d

H-4 ~6.3 d

¹³C NMR Predicted Chemical Shift (ppm)

N-CH₃ ~38

C-3 ~140

C-4 ~110

C-5 ~90

Note: These are predicted values and may differ from experimental results. For unambiguous

structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are

recommended.

Applications in Cross-Coupling Reactions
The carbon-iodine bond in 5-iodo-1-methyl-1H-pyrazole serves as a versatile handle for

various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex

molecules. These reactions are fundamental in drug discovery for creating libraries of

compounds for biological screening.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 5-
iodo-1-methyl-1H-pyrazole and various aryl or heteroaryl boronic acids.

This is a generalized protocol and may require optimization for specific substrates.

Materials:
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5-iodo-1-methyl-1H-pyrazole

Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

Solvent (e.g., 1,4-dioxane/water, 4:1 ratio)

Schlenk flask or microwave vial

Inert gas (Argon or Nitrogen)

Procedure (Conventional Heating):

To a Schlenk flask, add 5-iodo-1-methyl-1H-pyrazole (1.0 mmol), the aryl/heteroaryl

boronic acid (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1).

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with saturated ammonium chloride solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography or recrystallization.[2]

Procedure (Microwave-Assisted):

In a microwave reaction vial, combine 5-iodo-1-methyl-1H-pyrazole (0.5 mmol), the

arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (1.25 mmol).[3]

Add 1,2-dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL).[3]
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Purge the vial with nitrogen and seal it.

Irradiate the mixture in a microwave reactor at 90°C for 5-12 minutes.[3]

Work-up the reaction as described in the conventional protocol.[3]
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Reaction Setup

Heating Method

Work-up & Purification

5-iodo-1-methyl-1H-pyrazole
+

Arylboronic Acid
+

Base (e.g., Cs₂CO₃)
+

Pd(PPh₃)₄

Solvent (e.g., DME/H₂O)

Inert Atmosphere (N₂ or Ar)

Conventional Heating
(80-100°C, 6-12h)

Microwave Irradiation
(90°C, 5-12min)

Quench with Water

Extract with Organic Solvent

Dry & Concentrate

Column Chromatography
or Recrystallization
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.
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Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-iodo-1-
methyl-1H-pyrazole and a terminal alkyne, which is invaluable for introducing alkynyl moieties

into the pyrazole scaffold.

This is a generalized protocol and may require optimization for specific substrates.

Materials:

5-iodo-1-methyl-1H-pyrazole

Terminal alkyne (1.2 equivalents)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

Copper(I) iodide (CuI, 4 mol%)

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equivalents)

Anhydrous solvent (e.g., THF or DMF)

Schlenk flask

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-methyl-1H-pyrazole (1.0

mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[4]

Add the anhydrous solvent (5 mL) and the base (3.0 mmol).[4]

Stir the mixture at room temperature for 5-10 minutes.

Add the terminal alkyne (1.2 mmol) dropwise via syringe.[4]

Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.[4]
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Upon completion, cool the reaction mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.
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Reaction Setup

Reaction

Work-up & Purification

5-iodo-1-methyl-1H-pyrazole
+

Terminal Alkyne
+

Base (e.g., TEA)
+

PdCl₂(PPh₃)₂ / CuI

Anhydrous Solvent (e.g., THF)

Inert Atmosphere (N₂ or Ar)

Heating
(50-80°C)

Cool to Room Temperature

Dilute & Wash

Dry & Concentrate
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Caption: General workflow for the Sonogashira coupling reaction.
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Heck Coupling
The Heck reaction facilitates the coupling of 5-iodo-1-methyl-1H-pyrazole with an alkene to

form a substituted pyrazole with a new carbon-carbon double bond.

This is a representative protocol and may require adaptation for different alkenes.

Materials:

5-iodo-1-methyl-1H-pyrazole

Alkene (e.g., Methyl acrylate, 1.5 equivalents)

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

Base (e.g., Sodium carbonate (Na₂CO₃) or Triethylamine (TEA), 2.0 equivalents)

Anhydrous N,N-Dimethylformamide (DMF)

Schlenk flask or sealed reaction vial

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 5-iodo-1-methyl-1H-pyrazole (0.5 mmol), Palladium(II) Acetate

(0.025 mmol), and the base (1.0 mmol).[5]

Seal the flask and evacuate and backfill with an inert gas three times.[5]

Add anhydrous DMF (2.5 mL) followed by the alkene (0.75 mmol) via syringe.[5]

Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12

hours.[5]

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water, then separate the organic layer.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.[5]

Safety Information
5-iodo-1-methyl-1H-pyrazole is classified as a hazardous substance. It can cause skin

irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal

protective equipment, including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. All manipulations should be performed in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
5-iodo-1-methyl-1H-pyrazole is a valuable and versatile building block in organic synthesis,

particularly for the construction of novel heterocyclic compounds with potential applications in

drug discovery and materials science. Its ability to readily participate in a variety of palladium-

catalyzed cross-coupling reactions makes it a key intermediate for accessing a wide range of

substituted pyrazole derivatives. The protocols and data provided in this guide serve as a

foundation for researchers to utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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